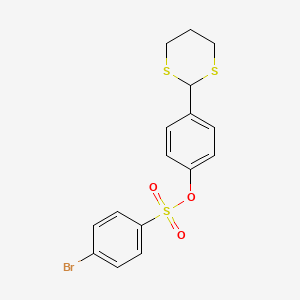

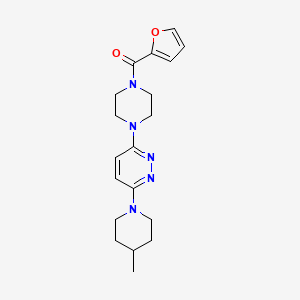

![molecular formula C25H24N6O5 B2510763 1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1029751-08-3](/img/structure/B2510763.png)

1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a complex molecule that appears to be related to several classes of compounds with diverse biological activities. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a common feature in many pharmacologically active compounds, such as those with anti-inflammatory , phosphodiesterase inhibitory , antibacterial, and antifungal properties . The presence of a 1,2,4-oxadiazole moiety, as seen in the compound, is also associated with medicinal potential, including antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-ones typically involves the reaction of amino-pyrazole carboxamides with various esters in the presence of a base, such as sodium ethoxide . The introduction of a 1,2,4-oxadiazole ring can be achieved through oxidative cyclization of hydrazone derivatives, a process that has been catalyzed by iodine in the presence of potassium carbonate and DMSO . The specific synthesis of the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-ones has been characterized by spectroscopic methods such as IR, 1H-NMR, and mass spectrometry . These techniques help confirm the presence of the desired functional groups and the overall molecular framework. The compound's structure likely features intramolecular hydrogen bonding, contributing to its stability and potentially its biological activity .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4(5H)-ones can undergo various chemical reactions to yield new compounds with potential biological activities. For example, they can be transformed into related heterocyclic systems through reactions with different reagents . The presence of the 1,2,4-oxadiazole ring in the compound suggests that it could participate in further chemical transformations, potentially leading to the formation of novel derivatives with enhanced biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and related compounds are influenced by their molecular structure. The introduction of substituents like the 1,2,4-oxadiazole ring and the trimethoxyphenyl group can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's biological activity and pharmacokinetics, although specific data for the compound are not provided in the papers .

Relevant Case Studies

While the provided papers do not mention case studies involving the exact compound, they do discuss related compounds with significant biological activities. For instance, compound 3 from paper exhibited high anti-inflammatory activity without ulcerogenic side effects. In another study, pyrazolo[3,4-d]pyrimidines were potent PDE5 inhibitors, with one advancing as a clinical candidate . These examples highlight the therapeutic potential of compounds within this chemical class.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds within the pyrazolopyrimidinone family have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have exhibited higher anticancer activity than reference drugs such as doxorubicin. Additionally, these compounds possess good to excellent antimicrobial activity against a range of pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-Inflammatory Properties

Pyrazolopyrimidinone derivatives have also been explored for their potential anti-inflammatory properties. A study on novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones synthesized for pharmacological evaluation revealed that some compounds exhibited superior anti-inflammatory activity compared to standard medications such as diclofenac sodium and celecoxib. These findings indicate a promising avenue for the development of new anti-inflammatory agents with potentially lower ulcerogenic risks (Yewale, Ganorkar, Baheti, & Shelke, 2012).

Enzyme Inhibitory Activity

Research into pyrazolopyrimidinone derivatives has also included the study of their enzyme inhibitory effects. For example, certain synthesized compounds have shown potential in increasing the reactivity of cellobiase, an enzyme relevant in the breakdown of cellulose into glucose. This suggests a potential application in industrial processes and biofuel production (Abd & Awas, 2008).

properties

IUPAC Name |

1-(4-ethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O5/c1-5-15-6-8-17(9-7-15)31-24-18(12-27-31)25(32)30(14-26-24)13-21-28-23(29-36-21)16-10-19(33-2)22(35-4)20(11-16)34-3/h6-12,14H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNRLOAMXGRXBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

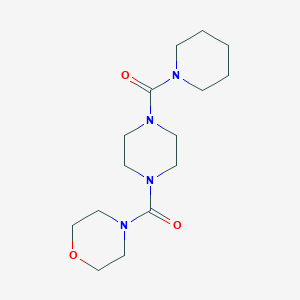

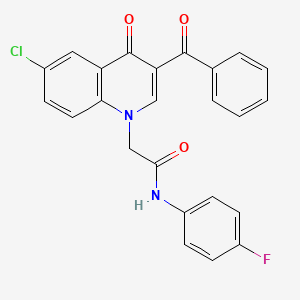

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

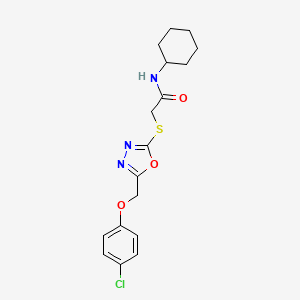

![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)

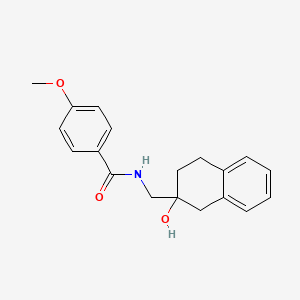

![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)

![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)

![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)

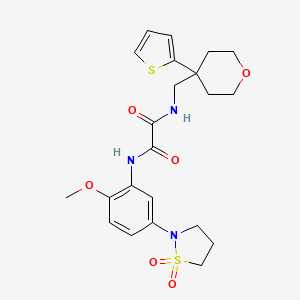

![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)